2,2'-(Phenylmethylene)bis(6-tert-butylphenol)
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Overview
Description
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastic manufacturing, due to its ability to stabilize materials against oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) typically involves the reaction of formaldehyde with 2-tert-butyl-4-ethylphenol under acidic conditions. This reaction forms a methylene bridge between two phenolic units, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic compounds
Scientific Research Applications
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products
Mechanism of Action
The antioxidant properties of 2,2’-(Phenylmethylene)bis(6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound primarily targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane
Uniqueness
2,2’-(Phenylmethylene)bis(6-tert-butylphenol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, making it more effective in stabilizing materials against oxidative degradation .
Properties
CAS No. |
32094-29-4 |
---|---|
Molecular Formula |
C27H32O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C27H32O2/c1-26(2,3)21-16-10-14-19(24(21)28)23(18-12-8-7-9-13-18)20-15-11-17-22(25(20)29)27(4,5)6/h7-17,23,28-29H,1-6H3 |
InChI Key |
ZCCQFQGYARSQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C)(C)C)O |
Origin of Product |
United States |
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